3-(3-Methylphenyl)-1,3-oxazolidin-2-one
Description
3-(3-Methylphenyl)-1,3-oxazolidin-2-one is a 1,3-oxazolidin-2-one derivative featuring a 3-methylphenyl substituent at the 3-position of the oxazolidinone ring. This heterocyclic scaffold is notable for its presence in pharmacologically active compounds. For example, Toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one), a structural analog, is a third-generation monoamine oxidase inhibitor (MAOI) used to treat major depression . The oxazolidinone core is critical for biological activity, with substituents modulating potency, selectivity, and pharmacokinetics.
Properties
CAS No. |
5198-45-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-8-3-2-4-9(7-8)11-5-6-13-10(11)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
GTJVDFCBPKIVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-methylphenyl isocyanate with an appropriate diol or amino alcohol. One common method is the cyclization of 3-methylphenyl isocyanate with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted oxazolidinone compounds depending on the substituent introduced.
Scientific Research Applications
3-(3-Methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The 3-methylphenyl group may enhance binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Oxazolidin-2-one Derivatives
The pharmacological and chemical properties of 3-(3-methylphenyl)-1,3-oxazolidin-2-one are influenced by its substitution pattern. Below is a systematic comparison with structurally related compounds:
Substitution at the 3-Position
- 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: Structure: A nitro group at the 4-position of the phenyl ring. Reactivity: Undergoes catalytic reduction to 3-(4-aminophenyl)-1,3-oxazolidin-2-one using Au-NCs/SCNPs in water, forming a diazene intermediate (λmax ≈ 360 nm) before final conversion (λmax ≈ 250 nm, 89% yield after 20 h) . Applications: The aminophenyl product is a structural motif in anticoagulants (e.g., Rivaroxaban) and antibiotics (e.g., Linezolid) .
- 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Activity: Key intermediate for drugs like Rivaroxaban, with enhanced bioavailability compared to nitro precursors .
- 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one (CAS 1038713-37-9): Structure: Hydroxyl group at the 3-position of the phenyl ring.
Substitution with Heterocycles or Functional Groups
- Linezolid (3-(3-Fluoro-4-morpholinophenyl)-5-(acetamidomethyl)-1,3-oxazolidin-2-one): Structure: Morpholine and fluorophenyl substituents. Activity: Broad-spectrum antibacterial agent targeting Gram-positive bacteria via inhibition of protein synthesis . Key Difference: The morpholino group enhances membrane penetration and binding to bacterial ribosomes.
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 711-85-3):
3-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride :
Stereochemical Variations
- (R)-Toloxatone (5R-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one):
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Key Insights
- Catalytic Reduction Efficiency: The Au-NCs/SCNPs system demonstrates superior catalytic activity for reducing nitro groups in aqueous media, critical for sustainable synthesis of aminophenyl derivatives .
- Structure-Activity Relationships (SAR): Nitro vs. Amino Groups: The nitro group in 3-(4-nitrophenyl)-1,3-oxazolidin-2-one reduces bioavailability, while the amino derivative enhances target engagement . Hydrophobic Substituents: 3-Methylphenyl and piperidinyl groups improve blood-brain barrier penetration in CNS drugs .
- Stereochemical Impact : The (R)-configuration in Toloxatone enhances MAO-A binding affinity, highlighting the need for enantioselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
